N-[1-(2,5-Dimethylpyrazol-3-YL)-2-oxopiperidin-3-YL]-6-fluoropyridine-3-carboxamide
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Description
N-[1-(2,5-Dimethylpyrazol-3-YL)-2-oxopiperidin-3-YL]-6-fluoropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H18FN5O2 and its molecular weight is 331.351. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to act as inhibitors for various protein kinases .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to inhibition of the target proteins . This interaction could potentially alter the normal functioning of these proteins, leading to changes at the cellular level.
Biochemical Pathways
Given its potential role as a protein kinase inhibitor, it may affect pathways regulated by these kinases . Protein kinases play crucial roles in various cellular processes, including cell growth and proliferation, so their inhibition can have significant downstream effects.
Result of Action
Similar compounds have been reported to induce cell cycle arrest and apoptosis , suggesting potential anti-cancer properties.
Action Environment
The action, efficacy, and stability of N-[1-(2,5-Dimethylpyrazol-3-YL)-2-oxopiperidin-3-YL]-6-fluoropyridine-3-carboxamide can be influenced by various environmental factors. For instance, factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion can significantly influence the catalytic activities of similar compounds .
Properties
IUPAC Name |
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-6-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c1-10-8-14(21(2)20-10)22-7-3-4-12(16(22)24)19-15(23)11-5-6-13(17)18-9-11/h5-6,8-9,12H,3-4,7H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPBSVYEHDEMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCCC(C2=O)NC(=O)C3=CN=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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